molecular formula C12H19N B13260342 2,3-Dimethyl-N-(2-methylpropyl)aniline

2,3-Dimethyl-N-(2-methylpropyl)aniline

Cat. No.: B13260342
M. Wt: 177.29 g/mol
InChI Key: TXJXUCSVDRKKGE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-N-(2-methylpropyl)aniline (C12H19N) is a substituted aniline derivative featuring two methyl groups at the 2- and 3-positions of the aromatic ring and a branched 2-methylpropyl (isobutyl) group attached to the nitrogen atom. This compound is structurally related to intermediates used in organic synthesis, agrochemicals, and pharmaceuticals. Its steric and electronic properties are influenced by the ortho-methyl substituents and the branched alkyl chain, which may affect reactivity, solubility, and crystallinity .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2,3-dimethyl-N-(2-methylpropyl)aniline

InChI

InChI=1S/C12H19N/c1-9(2)8-13-12-7-5-6-10(3)11(12)4/h5-7,9,13H,8H2,1-4H3

InChI Key

TXJXUCSVDRKKGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-N-(2-methylpropyl)aniline typically involves the alkylation of 2,3-dimethylaniline with 2-methylpropyl halides under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,3-Dimethyl-N-(2-methylpropyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-N-(2-methylpropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Aromatic Ring

2,4-Dimethyl-N-(2-methylpropyl)aniline
  • Structure : Methyl groups at 2- and 4-positions (vs. 2,3 in the target compound).
  • Crystallinity: Ortho-substituted analogs (e.g., Schiff bases of 2,3-dimethylaniline) exhibit distinct packing patterns due to steric interactions, as seen in hydrogen-bonded networks forming R2<sup>2</sup>(10) rings .
  • Molecular Weight : Similar to the target compound (C12H19N).
3,4-Dimethyl-N-(1-ethylpropyl)aniline
  • Structure : Methyl groups at 3- and 4-positions; alkyl chain = pentan-3-yl (branched).
  • Impact :
    • Solubility : The longer pentan-3-yl group may enhance lipophilicity compared to the isobutyl group.
    • Boiling Point : Higher molecular weight (C13H21N, average mass ~191.3 g/mol) suggests a higher boiling point than the target compound .

Alkyl Chain Variations on the Amine Group

2,6-Difluoro-N-(2-methylpropyl)aniline
  • Structure : Fluorine atoms at 2- and 6-positions; same isobutyl chain.
  • Impact :
    • Polarity : Fluorine’s electronegativity increases polarity, enhancing solubility in polar solvents (e.g., acetonitrile) compared to methyl-substituted analogs.
    • Reactivity : Fluorine can direct electrophilic substitution reactions to specific ring positions .
  • Molecular Weight : Lower (C10H13F2N, 185.21 g/mol) due to fewer carbons .
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline
  • Structure: Phenoxypropyl chain instead of isobutyl.
  • Hazard Profile: Classified as an irritant (Xi), suggesting similar handling precautions may apply to the target compound .

Functional Group Additions

2,3-Dimethyl-N-[1-(4-propylphenyl)ethyl]aniline
  • Structure : Biphenyl ethyl group attached to the amine.
  • Impact :
    • Molecular Weight : Significantly higher (C19H25N, 267.41 g/mol) due to the extended aromatic system.
    • Applications : Likely used in materials science or as a ligand due to its bulky structure .
N-Methyl-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline
  • Structure: Fluoro-phenoxypropyl chain and N-methylation.
  • Impact: Synthetic Complexity: Requires iodonium salts and multi-step reactions, as seen in fluorinated aniline syntheses . Thermal Stability: Fluorinated groups may enhance thermal stability compared to non-fluorinated analogs .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2,3-Dimethyl-N-(2-methylpropyl)aniline C12H19N 177.29 2,3-dimethyl; isobutyl High lipophilicity, steric hindrance
2,4-Dimethyl-N-(2-methylpropyl)aniline C12H19N 177.29 2,4-dimethyl; isobutyl Reduced steric hindrance
2,6-Difluoro-N-(2-methylpropyl)aniline C10H13F2N 185.21 2,6-difluoro; isobutyl Increased polarity
3,4-Dimethyl-N-(1-ethylpropyl)aniline C13H21N 191.31 3,4-dimethyl; pentan-3-yl Enhanced lipophilicity

Biological Activity

2,3-Dimethyl-N-(2-methylpropyl)aniline is an organic compound belonging to the aniline family, characterized by its amine functional group attached to an aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and toxicology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

  • Molecular Formula : C12H17N
  • Molecular Weight : 177.27 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)CNC1=CC=CC=C1C(C)C

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling pathways that can affect cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. For instance:

  • A study demonstrated that compounds similar to this compound showed cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell growth .
  • Case studies involving structural analogs revealed significant inhibition of tumor growth in vivo models when administered at specific dosages.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

  • Research highlighted its potential against various bacterial strains, suggesting it could serve as a lead compound for developing new antimicrobial agents .
  • Comparative studies with known antibiotics showed that it has a comparable efficacy against certain pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study: Anticancer Efficacy

A notable case study involved the administration of this compound in a murine model of breast cancer. The study found that:

  • Tumor size was significantly reduced after treatment compared to control groups.
  • Histological analysis indicated increased apoptotic cells in tumor tissues post-treatment.

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • The compound was tested against Staphylococcus aureus and Escherichia coli.
  • Results showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

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